molecular formula C9H11NO4S2 B15056152 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid

2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid

Cat. No.: B15056152
M. Wt: 261.3 g/mol
InChI Key: FFUQUENJYJHOJT-UHFFFAOYSA-N
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Description

2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The thiazole ring can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

    2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

Uniqueness

2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, while the cyclobutyl group provides steric hindrance that can influence its interactions with molecular targets.

Properties

Molecular Formula

C9H11NO4S2

Molecular Weight

261.3 g/mol

IUPAC Name

2-(1-methylsulfonylcyclobutyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H11NO4S2/c1-16(13,14)9(3-2-4-9)8-10-6(5-15-8)7(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

FFUQUENJYJHOJT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CCC1)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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